2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolotriazine derivatives
Mechanism of Action
Target of Action
Similar compounds have been reported to target the pcaf bromodomain . PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a crucial role in gene expression and has emerged as a potential therapeutic target for cancer .
Mode of Action
It can be inferred from similar compounds that it may interact with its target, potentially the pcaf bromodomain, to exert its effects .
Biochemical Pathways
Given the potential target of pcaf, it can be inferred that it may influence gene expression pathways, potentially affecting cell proliferation and survival .
Result of Action
Based on the potential target of pcaf, it can be inferred that it may influence gene expression, potentially affecting cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:
Formation of the Triazolotriazine Core: This involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of the Sulfanyl Group: This step involves the substitution of a suitable leaving group with a sulfanyl group, typically using thiol reagents.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with 2,6-dimethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazolotriazine core or the acetamide moiety.
Substitution: The ethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Industrial Chemistry: It could be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a][1,3,5]triazin-3-yl Derivatives: These compounds share the triazolotriazine core and may have similar biological activities.
Sulfanyl-Substituted Acetamides: Compounds with similar sulfanyl and acetamide groups may exhibit comparable chemical reactivity and applications.
Uniqueness
The uniqueness of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique properties and applications not found in other similar compounds.
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8OS/c1-5-19-15-22-16(20-6-2)26-17(23-15)24-25-18(26)28-10-13(27)21-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,21,27)(H2,19,20,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDOYRIVHHPKAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C=CC=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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